![molecular formula C19H17N3S B2453549 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207003-09-5](/img/structure/B2453549.png)
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Evaluation:
Antifungal Agents : A novel series of derivatives were synthesized and screened for in vitro antifungal activity, showing moderate to good results (Shelke et al., 2014).
Bis(1,3-azol-2-yl)acetonitriles : A new synthetic approach for bis(1,3-azol-2-yl)acetonitriles and bis(1,3-azol-2-yl)methanes has been developed, enabling the construction of various derivatives (Kutasevich et al., 2021).
Electrochromic Devices : A soluble conducting polymer derived from a related monomer was synthesized, indicating potential for use in electrochromic devices (Yiĝitsoy et al., 2007).
CRTh2 Receptor Antagonists : Research into novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids showed potential as CRTh2 receptor antagonists (Pothier et al., 2012).
Antimicrobial and Antioxidant Activities:
Antibacterial Agents : Synthesis of derivatives as antibacterial agents showed significant activity in testing (Ramalingam et al., 2019).
Antioxidant Activity : A study synthesized derivatives and evaluated their antioxidant and antimicrobial activities, revealing significant results (Bassyouni et al., 2012).
Anticancer Studies:
Anticancer Activities : Certain synthesized derivatives exhibited reasonable anticancer activity against various cancer types (Duran & Demirayak, 2012).
Synthesis and Cytotoxicity : Novel derivatives were synthesized and tested for cytotoxicity, showing promising results against certain cancer cell lines (Balewski et al., 2020).
Mechanism of Action
Target of Action
The compound 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile, also known as 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile, is an imidazole derivative . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure . They can interact with their targets in several ways, such as through hydrogen bonding or electrostatic interactions, due to the presence of nitrogen atoms and double bonds in the imidazole ring
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways . They have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Result of Action
The result of the compound’s action would be determined by its interaction with its targets and the subsequent changes in the affected biochemical pathways. Given the broad range of biological activities reported for imidazole derivatives , the effects of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile could potentially be diverse.
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents . These properties could potentially influence the action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile.
Future Directions
properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-14-3-7-16(8-4-14)18-13-21-19(23-12-11-20)22(18)17-9-5-15(2)6-10-17/h3-10,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGSFAAGZCVBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile |
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